2-Ethoxyethylmercury acetate
Description
2-Ethoxyethylmercury acetate (CAS 124-08-3) is an organomercury compound with the molecular formula C₆H₁₂HgO₃. It consists of a mercury atom covalently bonded to an ethoxyethyl group (CH₂CH₂OCH₂CH₃) and an acetate moiety (CH₃COO⁻). Historically, organomercury compounds like this were used as fungicides, preservatives, or catalysts in industrial processes due to their biocidal properties . However, its production and use have been heavily restricted due to the extreme toxicity of mercury and its propensity for bioaccumulation in ecosystems and human tissues . Regulatory frameworks, such as Toyota’s banned substances list and Walmart’s "Made Without List," explicitly prohibit its inclusion in materials due to environmental and health risks .
Properties
CAS No. |
124-08-3 |
|---|---|
Molecular Formula |
C6H12HgO3 |
Molecular Weight |
332.75 g/mol |
IUPAC Name |
2-ethoxyethylmercury(1+);acetate |
InChI |
InChI=1S/C4H9O.C2H4O2.Hg/c1-3-5-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
FAVXZIAISXPFRT-UHFFFAOYSA-M |
SMILES |
CCOCC[Hg+].CC(=O)[O-] |
Canonical SMILES |
CCOCC[Hg+].CC(=O)[O-] |
Other CAS No. |
124-08-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Organomercury Compounds
Key Observations :
- Alkoxy vs. Aromatic Groups : Ethoxyethyl and methoxyethyl substituents impart moderate solubility in organic phases, whereas phenylmercuric compounds exhibit greater stability and persistence in biological systems .
- Counterion Effects : Acetate groups (e.g., in this compound) may enhance solubility compared to chloride derivatives (e.g., 2-methoxyethylmercury chloride), influencing bioavailability .
Toxicity and Health Hazards
Table 2: Toxicity Profiles
Mechanistic Insights :
- All organomercury compounds release Hg²⁺ ions in vivo, which bind to sulfhydryl groups in enzymes and proteins, disrupting cellular functions .
- Ethoxyethyl and methoxyethyl derivatives exhibit similar metabolic pathways, with alkoxy groups facilitating faster tissue penetration compared to phenylmercuric compounds .
Regulatory and Environmental Status
Table 3: Regulatory Restrictions
Notable Regulations:
- The Minamata Convention on Mercury (2017) phases out most organomercury compounds, including this compound, in industrial applications .
- Toyota’s TMR SAS0126n standard mandates suppliers to certify raw materials as free of this compound .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2-ethoxyethylmercury acetate in experimental settings?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., confirming the ethoxyethyl and acetate groups) and inductively coupled plasma mass spectrometry (ICP-MS) for mercury quantification. Gas chromatography-mass spectrometry (GC-MS) can detect volatile degradation products. Validate purity via high-performance liquid chromatography (HPLC) with UV detection .
- Key Challenges : Mercury’s volatility and reactivity require inert sample handling to prevent decomposition. Calibrate instruments using certified mercury standards to ensure accuracy.
Q. How should researchers safely handle this compound in laboratory environments?
- Protocols :
- Engineering Controls : Use fume hoods with HEPA filters to minimize inhalation exposure.
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for mercury permeation resistance), lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is mandatory in inadequately ventilated areas .
- Waste Management : Collect waste in sealed, mercury-specific containers labeled for hazardous disposal. Follow EPA guidelines for mercury-contaminated materials .
Q. What synthetic routes are documented for this compound?
- Synthesis : React mercury(II) acetate with 2-ethoxyethanol under anhydrous conditions. Monitor reaction progress via IR spectroscopy for ester group formation (C=O stretch at ~1740 cm⁻¹). Purify via vacuum distillation to isolate the product .
- Critical Parameters : Maintain stoichiometric excess of 2-ethoxyethanol to avoid mercury oxide byproducts. Conduct reactions in inert atmospheres (argon/nitrogen) to prevent oxidation .
Advanced Research Questions
Q. What are the degradation pathways of this compound in environmental or biological systems?
- Mechanistic Insights :
- Hydrolysis : The acetate group hydrolyzes in aqueous media, releasing acetic acid and forming 2-ethoxyethylmercury hydroxide, which further decomposes to elemental mercury and ethoxyethanol.
- Photodegradation : UV exposure accelerates cleavage of the Hg-O bond, generating mercury nanoparticles and volatile organic compounds (VOCs).
- Biological Metabolism : In vivo, hepatic enzymes (e.g., cytochrome P450) catalyze demethylation, producing toxic inorganic mercury ions .
- Analytical Validation : Use isotopic labeling (e.g., Hg-196) with LC-MS to track degradation intermediates .
Q. How do researchers resolve contradictions in toxicity data for this compound across studies?
- Data Reconciliation :
- Dose-Response Variability : Account for differences in exposure routes (oral vs. dermal) and model systems (in vitro vs. in vivo).
- Purity Considerations : Cross-validate studies using batches with ≥98% purity (HPLC-verified) to exclude confounding effects from impurities.
- Statistical Approaches : Apply meta-analysis frameworks to aggregate data, adjusting for study size and experimental design biases .
Q. What regulatory frameworks govern the use of this compound in academic research?
- Compliance Requirements :
- EPA Regulations : Report usage under the Toxic Substances Control Act (TSCA) for mercury compounds.
- OSHA Standards : Adhere to permissible exposure limits (PEL: 0.1 mg/m³ for organic mercury).
- Global Harmonization : Align with EU REACH restrictions (Annex XVII) for mercury-containing substances .
Q. What advanced methodologies are used to study the neurotoxic mechanisms of this compound?
- Experimental Design :
- In Vitro Models : Utilize SH-SY5Y neuroblastoma cells to assess mercury-induced oxidative stress (e.g., glutathione depletion, lipid peroxidation).
- In Vivo Tracking : Employ synchrotron X-ray fluorescence (SXRF) imaging to map mercury accumulation in rodent brain tissues.
- Omics Integration : Combine transcriptomics and proteomics to identify mercury-responsive pathways (e.g., Nrf2/ARE signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
